N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide
Description
N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide is a synthetic organic compound characterized by a fluorinated aromatic ring and a substituted thiophene core. The phenyl ring contains a fluorine atom at the 4-position and a methyl group at the 2-position, while the thiophene ring is substituted with a methyl group at the 5-position and linked via a carboxamide group. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and material science research. The methyl groups on both rings may influence solubility and steric interactions, affecting reactivity and pharmacokinetics .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-8-5-11(14)3-4-12(8)15-13(16)10-6-9(2)17-7-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNIDLZYEUSQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321870 | |
| Record name | N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717858-87-2 | |
| Record name | N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide typically involves the reaction of 4-fluoro-2-methylaniline with 5-methylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH₂) is a reactive functional group that can undergo hydrolysis under acidic or basic conditions. For example, carboxamides may convert to carboxylic acids or their corresponding amines depending on reaction conditions.
Reaction :
Conditions :
-
Acidic : Dilute HCl or H₂SO₄.
-
Basic : NaOH or KOH.
This reaction is critical for modifying the compound’s solubility and stability in drug development.
Oxidation of the Thiophene Ring
Thiophene rings are generally stable but can undergo oxidation under strong oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid). Oxidation may yield sulfoxides or sulfones, depending on the reaction conditions.
Reaction :
Conditions :
-
Reagents : H₂O₂, m-CPBA.
-
Catalyst : Transition metal catalysts (e.g., Co(II), Fe(III)).
This reactivity is shared with other thiophene derivatives, such as nitrothiophene carboxamides, which undergo enzymatic activation in bacterial systems .
Substitution Reactions on Fluorinated Phenyl Groups
Reaction :
Conditions :
-
Reagents : Amines, alkoxides.
-
Temperature : Elevated (reflux).
This reactivity is observed in fluorinated aromatic compounds, such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which undergoes substitution reactions to form thiazole derivatives .
Reduction of the Thiophene Ring
Reaction :
Conditions :
-
Reagents : LiAlH₄, Na/NH₃ (lithium in ammonia).
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring may undergo nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups (e.g., fluorine). This reactivity is less common but possible under specific conditions.
Reaction :
Conditions :
-
Reagents : Amines, alkoxides.
-
Catalyst : Lewis acids (e.g., AlCl₃).
Comparison of Reactivity with Similar Compounds
Research Gaps and Limitations
Available literature lacks direct experimental data on this compound’s reactivity. Future studies should focus on:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide exhibit significant antimicrobial properties. Specifically, studies have shown that related nitrothiophene carboxamides demonstrate potent activity against various bacterial strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action often involves the activation of prodrugs by bacterial nitroreductases, leading to bactericidal effects both in vitro and in animal models.
Anticancer Potential
The structural features of this compound may also confer anticancer properties. For instance, compounds with similar thiophene structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the fluoro substituent enhances lipophilicity, potentially improving cellular uptake and bioavailability in cancer therapies.
Biological Mechanisms and Interaction Studies
Understanding the biological mechanisms of this compound is crucial for optimizing its pharmacological profile. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking and structure-activity relationship (SAR) studies are employed to elucidate these interactions, which can inform the design of more effective derivatives with enhanced efficacy or reduced toxicity.
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple steps that require optimization for yield and purity. Common methods include recrystallization and chromatography to purify the final product. Researchers are also exploring the synthesis of derivatives to enhance specific biological activities or modify physicochemical properties such as solubility and permeability.
Comparative Analysis with Related Compounds
A comparative analysis reveals that this compound shares structural similarities with other compounds that exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiophene-3-carboxylic acid | Thiophene core with carboxylic acid | Antiviral properties |
| N-(4-chloro-2-methylphenyl)-5-methylthiophene-3-carboxamide | Chlorine instead of fluorine | Potential anticancer activity |
| 4-Fluorobenzamide derivatives | Aromatic amide structure | Anti-inflammatory effects |
The unique combination of a fluorinated aromatic system with a thiophene core in this compound may impart distinct pharmacological properties compared to these similar compounds, warranting further investigation into its therapeutic implications.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Fluorinated Phenyl Derivatives
- N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (): The trifluoromethoxy group enhances lipophilicity but may increase steric hindrance compared to the simpler methyl-fluoro substitution in the target compound.
Thiophene vs. Other Heterocycles
- N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (): Pyrazole rings offer different π-π stacking interactions compared to thiophene, affecting molecular recognition in biological systems.
- N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (): Oxazole cores are more polar than thiophene, influencing solubility and hydrogen-bonding capacity.
Impact of Substituents on Activity
- Methyl vs.
- Nitro Groups : The nitro-substituted thiophene in N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide () enhances electrophilicity, favoring reactions like nucleophilic substitution, absent in the target compound.
Chemical Reactivity and Stability
- Fluorine Effects : Fluorine in the target compound improves stability against oxidative metabolism, a trait shared with N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide ().
- Thiophene vs. Thiadiazole : Thiadiazole-containing analogues () exhibit higher ring strain and reactivity compared to thiophene derivatives, impacting synthetic versatility.
Biological Activity
N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article examines the biological activity of this compound, drawing from various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the fluorine atom is significant, as it can enhance the compound's pharmacological properties through increased lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. These compounds were evaluated for their effectiveness against various bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp..
The antibacterial activity is believed to be mediated through prodrug activation by bacterial nitroreductases. This mechanism is similar to that observed in nitrofurantoin, where the nitro group must be reduced to exert antibacterial effects. Studies have shown that mutations in specific genes (e.g., nfsB) can significantly alter the minimum inhibitory concentration (MIC) of these compounds, indicating their reliance on bacterial enzymatic pathways for activation .
Cytotoxicity and Anticancer Potential
In addition to antibacterial activity, this compound has been investigated for its cytotoxic effects against cancer cell lines. Research indicates that similar compounds can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating cellular responses to environmental toxins and may influence cancer cell proliferation .
Case Studies
- Study on Anticancer Activity : A series of thiophene derivatives were tested for their ability to inhibit cell growth in various cancer cell lines. The results demonstrated that certain modifications in the structure significantly enhanced their cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
- Cytotoxicity Evaluation : In vitro studies using MTS assays have shown that several derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Antibacterial Activity (MIC) | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 12.5 - 50 µg/mL | 10 - 20 µM | Prodrug activation via nitroreductases |
| Nitrofurantoin | 1 - 10 µg/mL | 5 - 15 µM | Nitroreductase-mediated reduction |
| Benzothiazole derivatives | 6.25 - 100 µg/mL | 8 - 30 µM | AhR activation |
Q & A
Q. What are the optimal synthetic routes for N-(4-fluoro-2-methylphenyl)-5-methylthiophene-3-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling substituted aryl amines with thiophene carbonyl derivatives. Key methods include:
- Neat Methods : Solvent-free reactions at room temperature, ideal for reducing byproducts .
- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., using cyclohexanone and Al₂O₃ as a solid support under basic catalysis) .
- Fusion Techniques : High-temperature, solvent-free conditions for thermally stable intermediates .
Yield optimization requires monitoring reaction time, temperature, and catalyst loading. For example, microwave irradiation reduces reaction time by 50–70% compared to conventional heating .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-Ray Diffraction (XRD) : Determines crystalline structure. Peaks at 2θ = 4.5–23.6° (CuKα radiation) confirm lattice parameters .
- Infrared Spectroscopy (IR) : Sharp bands at 1637 cm⁻¹ (amide C=O stretch) and 1285–1082 cm⁻¹ (C-F and C-S vibrations) validate functional groups .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm and fluorophenyl protons at δ 7.3–7.8 ppm) .
- Differential Scanning Calorimetry (DSC) : Measures thermal stability, with extrapolated melting points (e.g., 137.2°C) indicating purity .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC to quantify saturation points .
- Stability Studies : Accelerated degradation tests under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via TLC or HPLC for decomposition products .
- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields >85% reported for similar thiophene carboxamides .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to Category 2 skin/eye irritation risks (H315, H319) .
- Ventilation : Fume hoods for weighing and synthesis to avoid inhalation (H335: respiratory irritation) .
- First Aid : Immediate ethanol/water rinsing for skin contact and medical consultation for ingestion (H302: oral toxicity) .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and characterized for structure-property studies?
Methodological Answer:
- XRD and DSC : Compare diffraction patterns and melting profiles to distinguish polymorphs. For example, a crystalline form with 2θ = 4.5° and 8.0° may exhibit higher thermal stability than amorphous phases .
- Variable-Temperature XRD : Monitors phase transitions (e.g., from Form I to Form II) under controlled heating .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···F bonds) influencing crystallinity .
Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV for similar thiophenes) and charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to correlate with experimental solubility .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to guide medicinal chemistry applications .
Q. How should researchers resolve contradictions in reported spectral or thermal data across studies?
Methodological Answer:
- Cross-Validation : Replicate experiments using standardized protocols (e.g., identical DSC heating rates or NMR solvents) .
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., unreacted amines) that may skew melting points or IR bands .
- Collaborative Studies : Compare data with independent labs to isolate instrument-specific artifacts .
Q. What strategies elucidate the role of substituents (e.g., 4-fluoro vs. 2-methyl) on bioactivity or material properties?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine) and test in bioassays (e.g., enzyme inhibition). For example, 4-fluoro groups enhance membrane permeability in related carboxamides .
- Crystallographic Mapping : Correlate substituent electronegativity (e.g., F vs. CH₃) with hydrogen-bonding networks and solubility .
- Thermogravimetric Analysis (TGA) : Assess how methyl groups improve thermal stability (e.g., decomposition >250°C) compared to halogenated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
